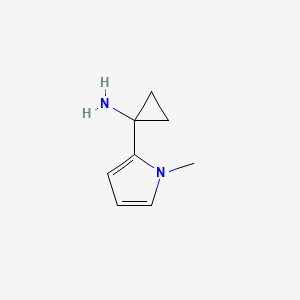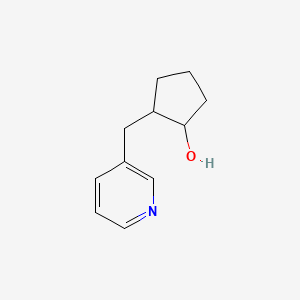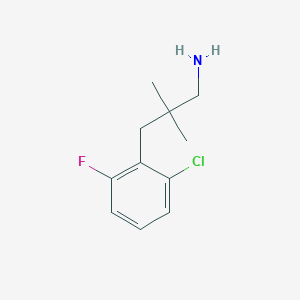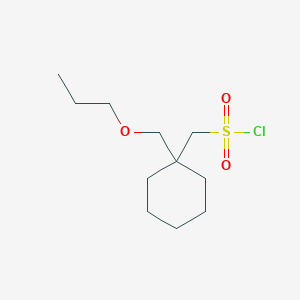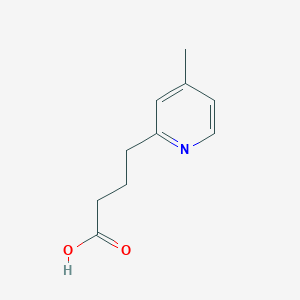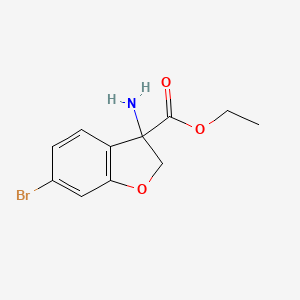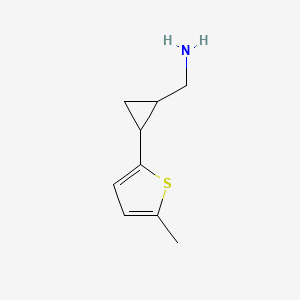
1-(2-Sulfanylidene-1,3-thiazinan-3-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Sulfanylidene-1,3-thiazinan-3-yl)ethan-1-one is a chemical compound belonging to the thiazinane class, characterized by a sulfur atom within a heterocyclic ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(2-Sulfanylidene-1,3-thiazinan-3-yl)ethan-1-one can be synthesized through several methods, including cyclization reactions involving thioamides and appropriate starting materials. One common approach involves the cyclization of 2-aminoethanethiol with a suitable aldehyde or ketone under acidic conditions.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions that ensure high yield and purity. These processes often involve the use of catalysts and controlled reaction environments to optimize the synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Sulfanylidene-1,3-thiazinan-3-yl)ethan-1-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and leaving groups.
Major Products Formed: The reactions can yield a variety of products, depending on the reagents and conditions used. For example, oxidation may produce sulfones, while reduction can lead to the formation of thiol derivatives.
Aplicaciones Científicas De Investigación
1-(2-Sulfanylidene-1,3-thiazinan-3-yl)ethan-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of sulfur-containing heterocycles.
Biology: The compound has potential biological activity and can be used in the development of new pharmaceuticals or as a tool in biochemical research.
Medicine: It may have therapeutic applications, particularly in the treatment of diseases involving sulfur metabolism.
Industry: The compound can be used in the production of materials with specific properties, such as enhanced stability or reactivity.
Mecanismo De Acción
The mechanism by which 1-(2-Sulfanylidene-1,3-thiazinan-3-yl)ethan-1-one exerts its effects involves its interaction with molecular targets and pathways. The sulfur atom within the ring structure plays a crucial role in its reactivity and binding affinity to biological targets. The compound may modulate specific biochemical pathways, leading to its observed effects.
Comparación Con Compuestos Similares
2-methyl-1-(2-sulfanylidene-1,3-thiazinan-3-yl)propan-1-one
Ethyl 2-(2-sulfanylidene-1,3-thiazinan-3-yl)propanoate
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
Número CAS |
88884-15-5 |
|---|---|
Fórmula molecular |
C6H9NOS2 |
Peso molecular |
175.3 g/mol |
Nombre IUPAC |
1-(2-sulfanylidene-1,3-thiazinan-3-yl)ethanone |
InChI |
InChI=1S/C6H9NOS2/c1-5(8)7-3-2-4-10-6(7)9/h2-4H2,1H3 |
Clave InChI |
ANLNRCZHGALMDI-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1CCCSC1=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(methoxymethyl)-3-[(trimethylsilyl)methyl]cyclobutan-1-aminehydrochloride,Mixtureofdiastereomers](/img/structure/B15324354.png)
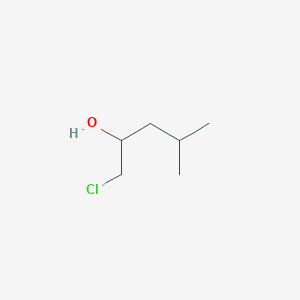
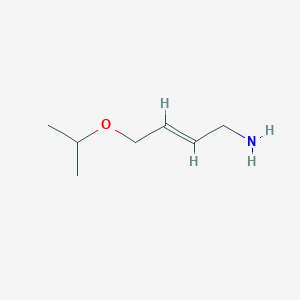
![{[2-Methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}dimethylamine](/img/structure/B15324370.png)

![Methyl tricyclo[4.2.0.02,5]octane-3-carboxylate](/img/structure/B15324393.png)
